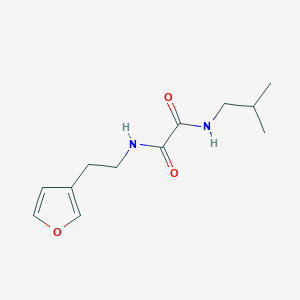

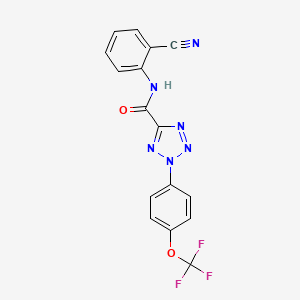

![molecular formula C15H11Cl2N3O5S3 B2821614 (Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887207-49-0](/img/structure/B2821614.png)

(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a 2,5-dichlorothiophene moiety . Thiophenes are sulfur-containing, five-membered heterocyclic compounds. The 2,5-dichlorothiophene has two chlorine atoms attached to the carbon atoms at the 2nd and 5th positions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, 2,5-dichlorothiophene-3-carbonyl chloride can be synthesized from 2,5-dichlorothiophene . The reaction involves the use of oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane .Molecular Structure Analysis

The molecular structure of 2,5-dichlorothiophene involves a five-membered ring with alternating single and double bonds, similar to benzene, but one of the carbon atoms is replaced by a sulfur atom .Chemical Reactions Analysis

In general, thiophenes can undergo a variety of chemical reactions, including electrophilic aromatic substitution, reduction, and oxidation . The presence of the chlorine atoms and the carbonyl group in 2,5-dichlorothiophene-3-carbonyl chloride would likely influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 2,5-dichlorothiophene has a molecular formula of C4H2Cl2S , and 2,5-dichlorothiophene-3-carbonyl chloride has a molecular formula of C5HCl3OS .Scientific Research Applications

Synthesis and Biological Activity Evaluation

Antihypertensive α-Blocking Agents : Derivatives synthesized from related chemical scaffolds have shown promising antihypertensive α-blocking activity and low toxicity, indicating potential applications in cardiovascular therapeutics (Abdel-Wahab et al., 2008).

Ocular Hypotensive Activity : Derivatives of benzo[b]thiophene sulfonamide have been explored for their potential utility as topically active inhibitors of ocular carbonic anhydrase, indicating their use in glaucoma treatment (Graham et al., 1989).

Antimicrobial Activities : A study on benzothiazole-imino-benzoic acid Schiff bases and their metal complexes revealed good antimicrobial activity against human epidemic causing bacterial strains, showcasing their potential in antimicrobial therapy (Mishra et al., 2019).

Aldose Reductase Inhibitors : Iminothiazolidin-4-one acetate derivatives were evaluated as aldose reductase inhibitors, with potential implications for the treatment of diabetic complications. Certain derivatives exhibited high inhibitory potency, underscoring their therapeutic promise (Ali et al., 2012).

Synthesis and Characterization of Derivatives

Novel Heterocyclic Compounds : Research into the synthesis and characterization of new thiazolidine and thiazolidinone derivatives has highlighted the versatility of related chemical frameworks in producing compounds with potential antioxidant and antitumor activities (Gouda & Abu-Hashem, 2011).

Oxothiazolidine Derivatives : Novel synthesis methods have been developed for oxothiazolidine derivatives, demonstrating the chemical versatility and potential for further pharmacological exploration of this compound and its analogs (Hassan et al., 2012).

Safety and Hazards

properties

IUPAC Name |

methyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O5S3/c1-25-12(21)6-20-9-3-2-7(28(18,23)24)4-10(9)26-15(20)19-14(22)8-5-11(16)27-13(8)17/h2-5H,6H2,1H3,(H2,18,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFZFKYKVUTMAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

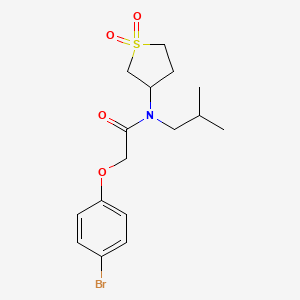

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide](/img/structure/B2821538.png)

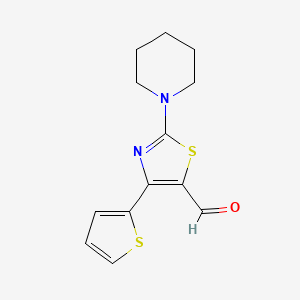

![4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2821541.png)

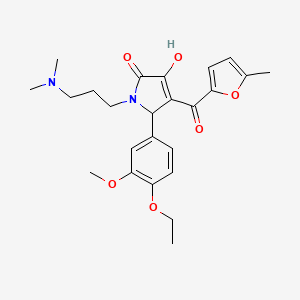

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide](/img/structure/B2821542.png)

![1-[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2821545.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2821548.png)

![N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2821552.png)